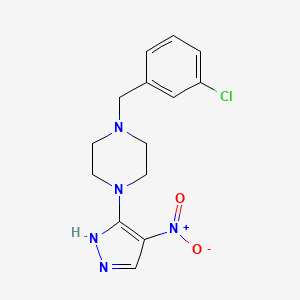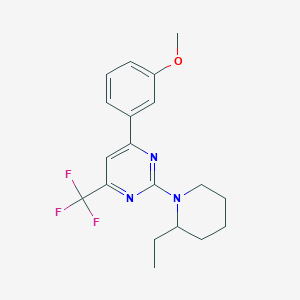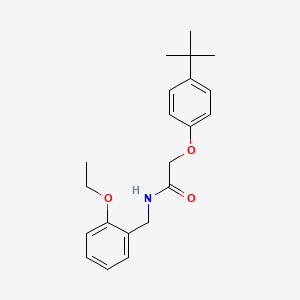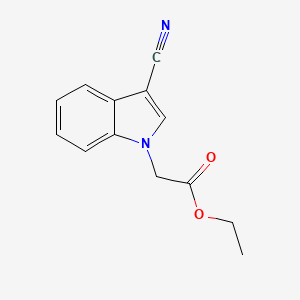![molecular formula C24H27ClN6O3 B10898426 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B10898426.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a benzimidazole ring, and a furan ring, each contributing to its unique chemical properties and potential applications. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE involves multiple steps, starting with the preparation of the pyrazole and benzimidazole intermediates. The pyrazole intermediate can be synthesized through the chlorination of 1,3-dimethyl-5-pyrazolone, followed by acylation with appropriate reagents . The benzimidazole intermediate is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves coupling these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthetic methods.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity .
Scientific Research Applications
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to active sites of enzymes involved in microbial metabolism, thereby inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H27ClN6O3 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H27ClN6O3/c1-16-22(25)17(2)31(28-16)15-18-7-8-21(34-18)23(32)27-24-26-19-5-3-4-6-20(19)30(24)10-9-29-11-13-33-14-12-29/h3-8H,9-15H2,1-2H3,(H,26,27,32) |
InChI Key |
MZWZIOUUVIEVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4N3CCN5CCOCC5)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10898347.png)
![N-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B10898356.png)
![4-{[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898358.png)


![1-methyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898386.png)
![1-(butan-2-yl)-7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10898387.png)

![2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol](/img/structure/B10898399.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10898401.png)

![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10898422.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898433.png)
